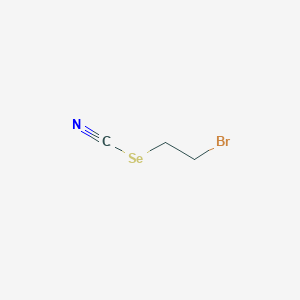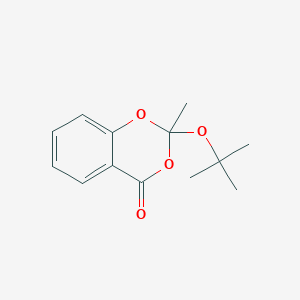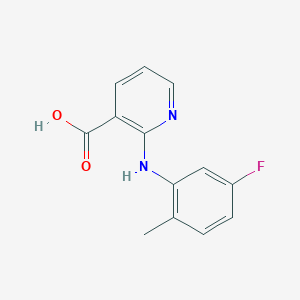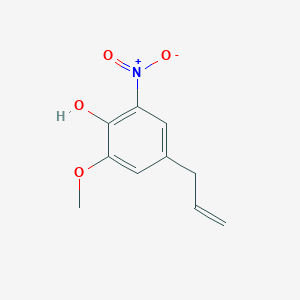![molecular formula C17H14N2 B14642700 5-Ethyl-11H-pyrido[3,4-A]carbazole CAS No. 53645-55-9](/img/structure/B14642700.png)
5-Ethyl-11H-pyrido[3,4-A]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-11H-pyrido[3,4-A]carbazole is a heterocyclic aromatic compound that belongs to the pyridocarbazole family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a carbazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-11H-pyrido[3,4-A]carbazole can be achieved through multiple synthetic routes. One common method involves the preparation of 5-ethylisoquinoline, followed by the construction of the indole ring via 5-ethyl-8-hydrazinoisoquinoline . Another approach utilizes the oxidative photocyclisation of a 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene . Additionally, the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-A]carbazole has been described .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-11H-pyrido[3,4-A]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Ethyl-11H-pyrido[3,4-A]carbazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 5-Ethyl-11H-pyrido[3,4-A]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death.
Kinase Inhibition: Recent studies have identified its potential to inhibit specific kinases, which are enzymes involved in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
5-Ethyl-11H-pyrido[3,4-A]carbazole can be compared with other pyridocarbazole compounds such as ellipticine and olivacine:
The uniqueness of this compound lies in its specific ethyl substitution, which may influence its reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
53645-55-9 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
5-ethyl-11H-pyrido[3,4-a]carbazole |
InChI |
InChI=1S/C17H14N2/c1-2-11-9-14-13-5-3-4-6-16(13)19-17(14)15-10-18-8-7-12(11)15/h3-10,19H,2H2,1H3 |
Clé InChI |
KKTSQBOIMYBTHI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C3=C1C=CN=C3)NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


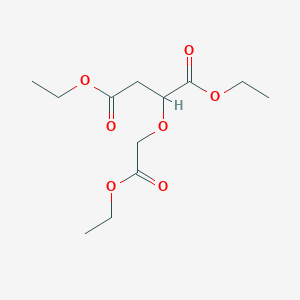
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
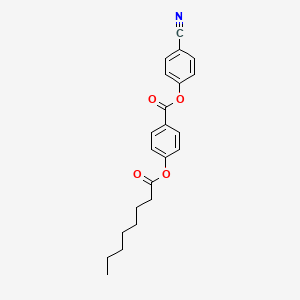
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)

![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
